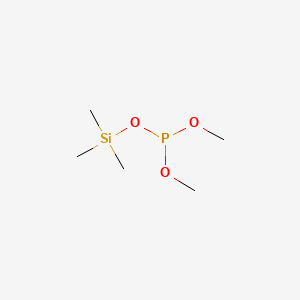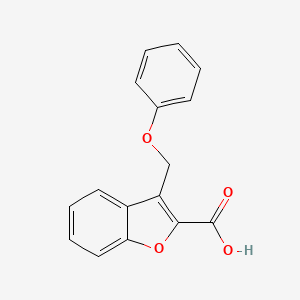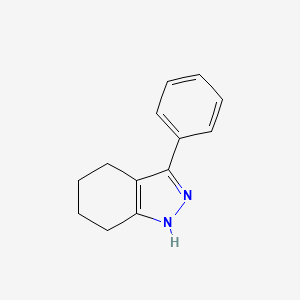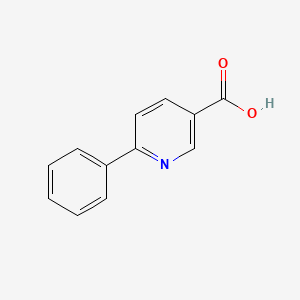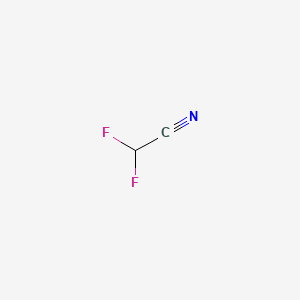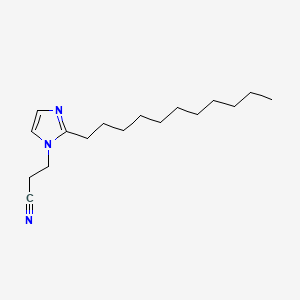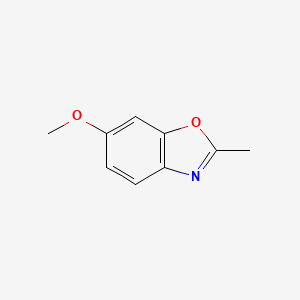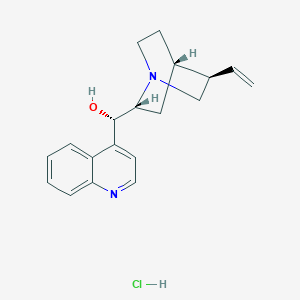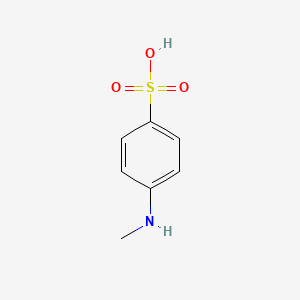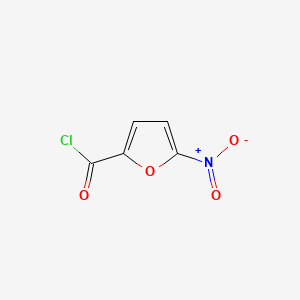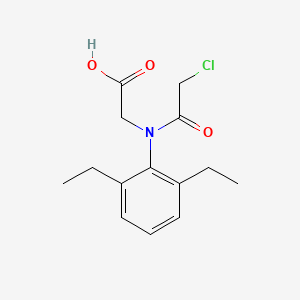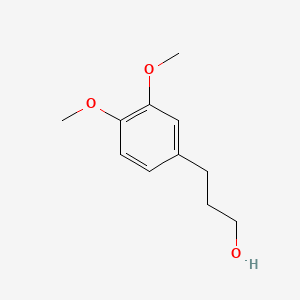
3-(3,4-Dimethoxyphenyl)-1-propanol
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-1-propanol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propanol chain
Wirkmechanismus
Target of Action
The primary target of 3-(3,4-Dimethoxyphenyl)-1-propanol is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and serve as precursors for various neurotransmitters and hormones .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function . This interaction may lead to changes in the metabolic pathways involving aromatic amino acids .
Biochemical Pathways
The compound is likely to affect the biochemical pathways involving aromatic amino acids. These pathways play a significant role in various biological processes, including protein synthesis and the production of neurotransmitters and hormones .
Result of Action
Given its target, it may influence the metabolism of aromatic amino acids and potentially affect the production of proteins, neurotransmitters, and hormones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s activity .
Biochemische Analyse
Biochemical Properties
3-(3,4-Dimethoxyphenyl)-1-propanol plays a significant role in biochemical reactions, particularly those involving aromatic amino acids. It interacts with enzymes such as aromatic-amino-acid aminotransferase, which catalyzes the transfer of amino groups from aromatic amino acids to α-keto acids . This interaction is crucial for the metabolism of aromatic amino acids and the synthesis of neurotransmitters. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing various cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, it has been observed to modulate neurotransmitter levels by influencing the activity of enzymes involved in neurotransmitter synthesis and degradation . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as hepatocytes, this compound may affect metabolic processes by interacting with enzymes involved in detoxification and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing neurotransmitter levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. It is important to carefully control the dosage to avoid adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic amino acids and neurotransmitters. It interacts with enzymes such as aromatic-amino-acid aminotransferase and monoamine oxidase, influencing the levels of various metabolites . These interactions can affect metabolic flux and the overall balance of metabolites within cells. Additionally, this compound may influence the activity of cofactors involved in these metabolic pathways, further modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and affinity for certain biomolecules. These factors determine its accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-dimethoxyphenyl)propanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Another method involves the Grignard reaction, where 3,4-dimethoxybenzyl chloride reacts with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with propanal to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-(3,4-dimethoxyphenyl)propanal using a catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3,4-dimethoxyphenyl)propanal or 3-(3,4-dimethoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 3-(3,4-dimethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 3-(3,4-Dimethoxyphenyl)propanal, 3-(3,4-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(3,4-Dimethoxyphenyl)propan-1-amine.
Substitution: 3-(3,4-Dimethoxyphenyl)propyl chloride, 3-(3,4-Dimethoxyphenyl)propyl bromide.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethoxyphenol
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile
Comparison
3-(3,4-Dimethoxyphenyl)-1-propanol is unique due to its specific structural features, such as the presence of a propanol chain attached to the 3,4-dimethoxyphenyl group. This distinguishes it from similar compounds like 3,4-dimethoxyphenol, which lacks the propanol chain, and 3,4-dimethoxyphenethylamine, which has an amine group instead of a hydroxyl group. These structural differences contribute to variations in their chemical reactivity and biological activities.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISWRXJZUKDIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192532 | |
| Record name | 3,4-Dimethoxybenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-47-3 | |
| Record name | 3-(3′,4′-Dimethoxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3929-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzenepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327PD521ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-(3,4-Dimethoxyphenyl)-1-propanol be utilized to synthesize other valuable chemicals?
A1: Yes, research indicates that this compound can be used as a building block for synthesizing various compounds. For example, it can be reacted with dimethylamine in the presence of a copper-zirconium dioxide catalyst to produce a tertiary amine. [] This "hydrogen borrowing" approach utilizes the alcohol functionality of this compound to form a new C-N bond. This reaction pathway highlights the potential of utilizing lignin-derived monomers like this compound for producing valuable chemicals. []
Q2: What are the challenges associated with using this compound as a starting material for chemical synthesis?
A2: One challenge is achieving high selectivity towards the desired product. For instance, in the synthesis of tertiary amines from this compound and dimethylamine, side reactions like dimethylamine disproportionation and alcohol amidation can occur, reducing the yield of the desired tertiary amine. [] Another challenge is catalyst deactivation. Research shows that the activity of the Cu-ZrO2 catalyst decreases upon reuse due to imperfect amine product desorption and declining surface copper. []
Q3: What is the significance of studying the nitration of this compound?
A3: Studying the nitration of lignin model compounds like this compound helps to understand the reactivity of lignin and develop methods for its functionalization. [] Nitration can introduce nitro groups into the aromatic ring, potentially altering its chemical properties and opening up avenues for further chemical modifications. This knowledge is essential for valorizing lignin and transforming it into valuable products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

